5-(2-Iodophenyl)isoxazole-4-carboxylic acid
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Overview
Description
5-(2-Iodo-phenyl)-isoxazole-4-carboxylic acid is an organic compound that belongs to the class of isoxazole carboxylic acids. This compound is characterized by the presence of an isoxazole ring, a carboxylic acid group, and an iodine atom attached to a phenyl ring. The unique structure of 5-(2-Iodo-phenyl)-isoxazole-4-carboxylic acid makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Iodo-phenyl)-isoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-iodobenzonitrile with hydroxylamine to form the corresponding isoxazole intermediate, which is then subjected to carboxylation to yield the final product. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization and carboxylation processes.
Industrial Production Methods
Industrial production of 5-(2-Iodo-phenyl)-isoxazole-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-(2-Iodo-phenyl)-isoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoxazole oxides, while reduction can produce isoxazole alcohols. Substitution reactions can result in various substituted isoxazole derivatives.
Scientific Research Applications
5-(2-Iodo-phenyl)-isoxazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-Iodo-phenyl)-isoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The iodine atom and isoxazole ring play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Bromo-phenyl)-isoxazole-4-carboxylic acid
- 5-(2-Chloro-phenyl)-isoxazole-4-carboxylic acid
- 5-(2-Fluoro-phenyl)-isoxazole-4-carboxylic acid
Uniqueness
5-(2-Iodo-phenyl)-isoxazole-4-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The larger atomic radius and higher electronegativity of iodine compared to other halogens influence the compound’s reactivity and interactions. This uniqueness makes it a valuable compound for specific applications and studies.
Properties
CAS No. |
887408-02-8 |
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Molecular Formula |
C10H6INO3 |
Molecular Weight |
315.06 g/mol |
IUPAC Name |
5-(2-iodophenyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H6INO3/c11-8-4-2-1-3-6(8)9-7(10(13)14)5-12-15-9/h1-5H,(H,13,14) |
InChI Key |
SNLISUSPPGXBAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=NO2)C(=O)O)I |
Origin of Product |
United States |
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